

In-Depth Structural Analysis of 4-Oxocyclohexanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *4-Oxocyclohexanecarboxylic acid*

Cat. No.: *B032470*

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Introduction

4-Oxocyclohexanecarboxylic acid, a bifunctional organic molecule incorporating a ketone and a carboxylic acid moiety, serves as a versatile building block in synthetic organic chemistry. Its rigid cyclohexanone framework and the presence of two reactive functional groups make it a valuable precursor in the synthesis of a wide array of chemical entities, including pharmaceuticals and complex natural products. This technical guide provides a comprehensive structural analysis of **4-oxocyclohexanecarboxylic acid**, compiling key spectroscopic and crystallographic data to facilitate its application in research and development.

Physicochemical Properties

Basic physicochemical properties of **4-oxocyclohexanecarboxylic acid** are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|---------------------|
| IUPAC Name | 4-oxocyclohexane-1-carboxylic acid | |
| Synonyms | 4-Ketocyclohexanecarboxylic acid, Cyclohexanone-4-carboxylic acid | |
| CAS Number | 874-61-3 | |
| Molecular Formula | C ₇ H ₁₀ O ₃ | |
| Molecular Weight | 142.15 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 67-71 °C | [1] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of **4-oxocyclohexanecarboxylic acid**. The following sections detail the characteristic features observed in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum for **4-oxocyclohexanecarboxylic acid** could not be located in the conducted research, a general experimental protocol for acquiring such a spectrum is provided in the Experimental Protocols section. The expected chemical shifts would include signals for the protons on the cyclohexane ring and a characteristic downfield signal for the carboxylic acid proton.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum is crucial for identifying the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |
|----------------------|---------------------------------------|
| ~208-212 | C=O (Ketone) |
| ~175-180 | COOH (Carboxylic Acid) |
| ~40-50 | CH-COOH |
| ~30-40 | CH ₂ (adjacent to C=O) |
| ~25-35 | CH ₂ (adjacent to CH-COOH) |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-oxocyclohexanecarboxylic acid** is characterized by the following absorption bands:

| Wavenumber (cm ⁻¹) | Assignment | Intensity |
|--------------------------------|-------------------------------|-----------|
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad |
| ~1710 | C=O stretch (Ketone) | Strong |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong |
| 1200-1300 | C-O stretch (Carboxylic Acid) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **4-oxocyclohexanecarboxylic acid**, the molecular ion peak (M^+) would be observed at $\text{m/z} = 142$. Key fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the cyclohexane ring.

Crystallographic Analysis

The crystal structure of a molecule provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms. While a specific Crystallographic Information File (CIF) for **4-oxocyclohexanecarboxylic acid** with the COD ID 2013780 was identified, the detailed structural parameters could not be retrieved from the publicly accessible database during the course of this research.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of **4-oxocyclohexanecarboxylic acid**.

Synthesis of 4-Oxocyclohexanecarboxylic Acid

A common method for the synthesis of **4-oxocyclohexanecarboxylic acid** involves the oxidation of 4-methylcyclohexanol or a related precursor. A detailed experimental protocol based on the work of McQuillin, Ord, and Simpson is recommended for researchers seeking to synthesize this compound. Access to the full text of this publication is advised for the complete experimental procedure.

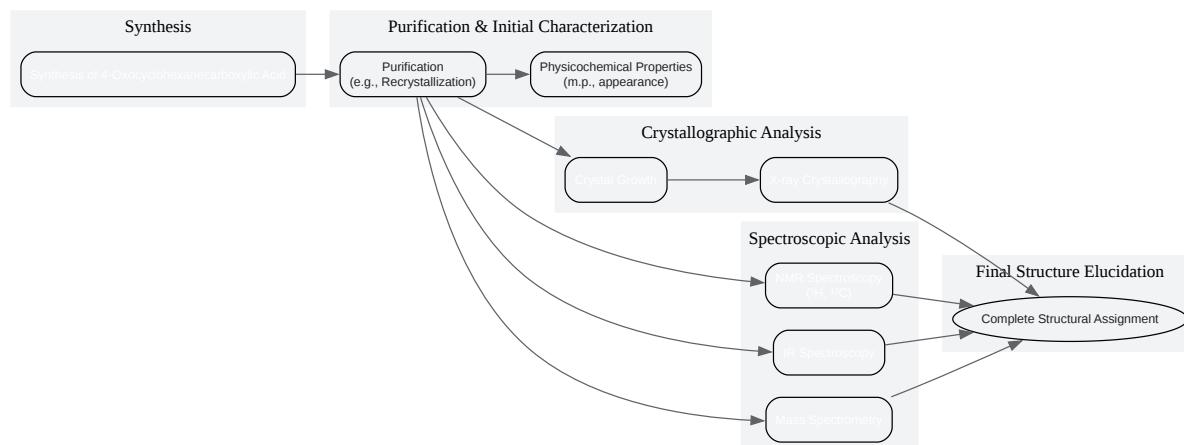
Spectroscopic Characterization

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **4-oxocyclohexanecarboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Instrumentation:** A standard NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- **^1H NMR Acquisition:** Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ^{13}C .

Signaling Pathways and Logical Relationships

The structural analysis of **4-oxocyclohexanecarboxylic acid** follows a logical workflow, starting from its synthesis and proceeding through various spectroscopic and analytical techniques to elucidate its complete structure.



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Caption: Workflow for the structural analysis of **4-Oxocyclohexanecarboxylic acid**.

Conclusion

This technical guide has provided a summary of the key structural features of **4-oxocyclohexanecarboxylic acid** based on available data. While comprehensive experimental spectra and crystallographic details were not fully accessible, the provided information on its

physicochemical properties, characteristic spectroscopic regions, and a logical workflow for its analysis will serve as a valuable resource for researchers. For definitive structural confirmation, it is recommended to acquire high-resolution spectroscopic data and perform single-crystal X-ray diffraction analysis.

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References

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